Disulfuric acid

Descripción general

Descripción

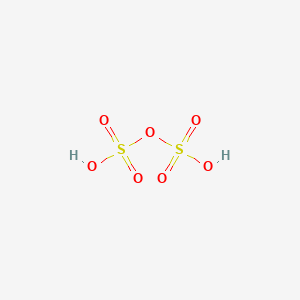

Disulfuric acid is a sulfur oxoacid.

Aplicaciones Científicas De Investigación

Synthesis and Chemistry

- Disulfuric acid plays a significant role in the synthesis of unsymmetrical disulfides and polysulfides, offering a practical and general scope in various nucleophiles under mild conditions. This is evident in the development of electrophilic persulfuration reactions leading to these compounds (Wang et al., 2018).

- It is used in the creation of novel disulfuration methodologies, enabling the synthesis of various unsymmetrical disulfides via copper-catalyzed oxidative cross-coupling (Dai et al., 2017).

Bioconjugation and Molecular Biology

- Disulfuric acid derivatives, such as disulfide bridges, are crucial in nucleic acids research, particularly in the structural studies and interactions of DNA and RNA with other macromolecules in biological systems (Stasinska et al., 2019).

Nanotechnology and Catalysis

- Nanometasilica disulfuric acid (NMSDSA) is a notable catalyst in the synthesis of various chemical compounds. Its application includes the synthesis of dihydropyrimidinones, polyhydroquinolines, and dihydroquinazolinones under green chemistry protocols (Zolfigol et al., 2016).

Safety in Organic Synthesis

- Disulfuric acid's potential in organic synthesis, especially for the transformation of aldehydes to esters, is amplified by using a continuous flow generator. This approach mitigates safety hazards associated with its explosive decomposition (Nagy et al., 2022).

Photoproducts and Photochemistry

- The photochemistry of disulfide bonds, essential in various biochemical processes, is explored through studies on dimethyl disulfide, providing insights into reaction products and mechanisms (Ochmann et al., 2018).

Forensic Science Applications

- In forensics, the disulfur dinitride process, involving disulfuric acid, is effective for fingermark visualization on metal surfaces, particularly under adverse environments (Bleay et al., 2019).

Environmental Applications

- Persulfuric acid, a derivative of disulfuric acid, is utilized in environmental applications like the degradation of herbicides, showcasing its potential in pollution control and environmental remediation (Cai et al., 2018).

Propiedades

Número CAS |

7783-05-3 |

|---|---|

Nombre del producto |

Disulfuric acid |

Fórmula molecular |

H2SO4.O3S H2S2O7 H2O7S2 |

Peso molecular |

178.15 g/mol |

Nombre IUPAC |

sulfo hydrogen sulfate |

InChI |

InChI=1S/H2O7S2/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6) |

Clave InChI |

VFNGKCDDZUSWLR-UHFFFAOYSA-N |

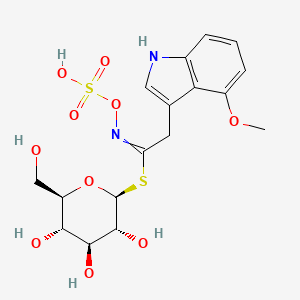

SMILES |

OS(=O)(=O)OS(=O)(=O)O |

SMILES canónico |

OS(=O)(=O)OS(=O)(=O)O |

Densidad |

Relative density (water = 1): 1.9 |

Otros números CAS |

7783-05-3 8014-95-7 |

Descripción física |

COLOURLESS-TO-BROWN FUMING VISCOUS OILY HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. |

Pictogramas |

Corrosive; Irritant |

Números CAS relacionados |

13870-29-6 (di-hydrochloride salt) 7790-62-7 (di-potassium salt) |

Solubilidad |

Solubility in water: miscible, reaction |

Sinónimos |

pyrosulfuric acid pyrosulfuric acid, diammonium salt pyrosulfuric acid, dipotassium salt pyrosulfuric acid, disodium salt pyrosulfuric acid, potassium salt sodium pyrosulfate |

Densidad de vapor |

Relative vapor density (air = 1): 3-3.3 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(dimethylamino)propyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea](/img/structure/B1195749.png)

![1-[(1-Tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B1195752.png)

![N-[1-[4-(4-methylphenyl)-2-thiazolyl]-4-piperidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1195756.png)

![2-Thiophenecarboxylic acid [3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester](/img/structure/B1195759.png)

![2-(5-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone](/img/structure/B1195762.png)